(4-hydroxyphenyl)(4-isopropylpiperazin-1-yl)methanone
Overview
Description
(4-Hydroxyphenyl)(4-isopropylpiperazin-1-yl)methanone is a chemical compound with the molecular formula C14H20N2O2. It is known for its potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a piperazine ring substituted with an isopropyl group and a methanone group attached to a hydroxyphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-hydroxyphenyl)(4-isopropylpiperazin-1-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-hydroxybenzaldehyde and 4-isopropylpiperazine.
Condensation Reaction: The 4-hydroxybenzaldehyde undergoes a condensation reaction with 4-isopropylpiperazine in the presence of a suitable catalyst, such as acetic acid, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxyphenyl)(4-isopropylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The methanone group can be reduced to form an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-isopropylpiperazin-1-yl)(4-oxophenyl)methanone.
Reduction: Formation of (4-hydroxyphenyl)(4-isopropylpiperazin-1-yl)methanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(4-Hydroxyphenyl)(4-isopropylpiperazin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating its effects on cellular pathways and molecular targets.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of (4-hydroxyphenyl)(4-isopropylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (4-Hydroxyphenyl)(4-methylpiperazin-1-yl)methanone
- (4-Hydroxyphenyl)(4-ethylpiperazin-1-yl)methanone
- (4-Hydroxyphenyl)(4-propylpiperazin-1-yl)methanone
Uniqueness
(4-Hydroxyphenyl)(4-isopropylpiperazin-1-yl)methanone is unique due to the presence of the isopropyl group on the piperazine ring, which may confer distinct pharmacological properties compared to its analogs. The specific substitution pattern can influence the compound’s binding affinity, selectivity, and overall biological activity.
Properties
IUPAC Name |
(4-hydroxyphenyl)-(4-propan-2-ylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-11(2)15-7-9-16(10-8-15)14(18)12-3-5-13(17)6-4-12/h3-6,11,17H,7-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKHFVMVAPOCMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C(=O)C2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406291 | |
Record name | Piperazine, 1-(4-hydroxybenzoyl)-4-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90210-23-4 | |
Record name | Piperazine, 1-(4-hydroxybenzoyl)-4-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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